molecular formula C5H11ClO3S B3424248 2-methoxy-2-methylpropane-1-sulfonyl chloride CAS No. 338452-93-0

2-methoxy-2-methylpropane-1-sulfonyl chloride

Cat. No.: B3424248
CAS No.: 338452-93-0
M. Wt: 186.66 g/mol
InChI Key: LNWBEJREKUGKIY-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropane-1-sulfonyl chloride (CAS 338452-93-0) is a specialized organic building block with the molecular formula C 5 H 11 ClO 3 S and a molecular weight of 186.66 g/mol . This compound is part of a class of reagents valued for introducing sulfonyl chloride groups, which can be further functionalized into highly reactive motifs for chemical synthesis. A primary research application of related sulfonyl chlorides, such as 2-chloroethanesulfonyl chloride, is their use in the synthesis of vinyl sulfonamide functional groups for peptide macrocyclization . Vinyl sulfonamides act as efficient thiol-Michael acceptors in click chemistry, a strategy used to create cyclic peptides with improved stability to enzymatic degradation and increased functional potency compared to their linear counterparts . This macrocyclization can be performed on-resin with high efficiency, demonstrating the utility of such reagents in solid-phase peptide synthesis (SPPS) . Furthermore, the resulting tertiary vinyl sulfonamides exhibit a favorable balance of fast reaction kinetics and high hydrolytic stability, remaining intact under basic conditions where other functional groups like acrylates degrade . As a reagent, this compound is typically cold-chain transported and should be stored according to supplier recommendations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-2-methylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(2,9-3)4-10(6,7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWBEJREKUGKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255150
Record name 2-Methoxy-2-methyl-1-propanesulfonyl chloride
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Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338452-93-0
Record name 2-Methoxy-2-methyl-1-propanesulfonyl chloride
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Record name 2-Methoxy-2-methyl-1-propanesulfonyl chloride
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Record name 2-METHOXY-2-METHYLPROPANE-1-SULFONYL, CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-methoxy-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:

2-methoxy-2-methylpropane-1-sulfonic acid+thionyl chloride2-methoxy-2-methylpropane-1-sulfonyl chloride+sulfur dioxide+hydrogen chloride\text{2-methoxy-2-methylpropane-1-sulfonic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{sulfur dioxide} + \text{hydrogen chloride} 2-methoxy-2-methylpropane-1-sulfonic acid+thionyl chloride→2-methoxy-2-methylpropane-1-sulfonyl chloride+sulfur dioxide+hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid under specific conditions.

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Methoxy-2-methylpropane-1-sulfonyl chloride is primarily utilized as a reagent in the synthesis of sulfonate esters and amides. These compounds serve as crucial intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Reactivity with Nucleophiles

The compound's reactivity allows it to modify amino acids and peptides, which can lead to alterations in their biological functions. This property is significant for developing new therapeutic agents.

Synthesis Pathways

Several methods exist for synthesizing this compound, emphasizing its versatility. It can be produced through various synthetic routes involving nucleophilic substitution reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to modify drug candidates. The ability to form sulfonate esters can enhance the solubility and bioavailability of therapeutic compounds.

Case Study: Modification of Peptides

Research has demonstrated the successful modification of peptides using this sulfonyl chloride, resulting in compounds with improved pharmacokinetic properties. For instance, the introduction of sulfonate groups has been shown to enhance cellular uptake and stability in biological systems.

Biochemical Applications

The compound's interaction with biological molecules opens avenues for research in biochemistry. Its ability to react with nucleophilic sites on biomolecules can be harnessed for developing biochemical probes or tools for studying enzyme mechanisms.

Interaction Studies

Studies investigating the interactions between this compound and various biomolecules have highlighted its potential use in modifying enzyme activities or as a substrate for enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is fundamental to the compound’s ability to form sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

(a) 3-Methoxy-2-(Methoxymethyl)propane-1-Sulfonylchloride

  • Molecular Formula : C₆H₁₃ClO₄S
  • Molecular Weight : 216.68 g/mol
  • CAS : 2090676-05-2
    This compound features additional methoxy groups, including a methoxymethyl (-CH₂OCH₃) substituent at the 2-position. The increased oxygen content enhances polarity and solubility in polar solvents compared to the target compound. The bulkier structure may reduce nucleophilic attack rates due to steric hindrance .

(b) Sodium 2-Methylprop-2-ene-1-Sulphonate

  • Molecular Formula : C₄H₇NaO₃S
  • Molecular Weight : 158.15 g/mol
  • CAS : 1561-92-8
    As a sulfonate salt, this compound lacks the reactive sulfonyl chloride group. The presence of a double bond (propene) introduces unsaturation, altering its chemical behavior. It is water-soluble and less reactive toward nucleophiles, making it suitable for applications requiring ionic or stable sulfonate groups .

(c) tert-Butyl Chloride

  • Molecular Formula : C₄H₉Cl
  • Molecular Weight : 92.57 g/mol
  • CAS : 507-20-0
    A simple alkyl chloride, tert-butyl chloride undergoes SN1 reactions due to its tertiary carbocation stability. Unlike sulfonyl chlorides, it is less prone to hydrolysis but more volatile, posing distinct handling challenges .

Data Tables and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Methoxy-2-methylpropane-1-sulfonyl chloride C₄H₉ClO₃S 172.63 1226508-20-8 Branched structure with methoxy and methyl groups; reactive sulfonyl chloride
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride C₆H₁₃ClO₄S 216.68 2090676-05-2 Multiple methoxy groups; increased polarity and steric hindrance
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 1561-92-8 Unsaturated sulfonate salt; water-soluble and stable
tert-Butyl chloride C₄H₉Cl 92.57 507-20-0 Volatile alkyl chloride; undergoes SN1 reactions

Reactivity and Application Considerations

  • Reactivity :

    • The target compound’s sulfonyl chloride group reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The methoxy group may slightly deactivate the sulfonyl chloride via electron donation, but steric effects from the methyl group dominate in hindering nucleophilic access .
    • In contrast, 3-methoxy-2-(methoxymethyl)propane-1-sulfonylchloride (higher molecular weight, more substituents) exhibits reduced reactivity due to steric shielding, favoring selective reactions in sterically unhindered environments .
    • Sodium 2-methylprop-2-ene-1-sulphonate is unreactive toward nucleophiles but serves as a surfactant or ionic intermediate in polymer chemistry .
  • Applications :

    • The target compound is used in pharmaceuticals and agrochemicals for sulfonylation reactions.
    • Sodium sulfonate derivatives are employed in water-treatment processes and as stabilizers in colloidal systems.

Biological Activity

2-Methoxy-2-methylpropane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula: C4H9ClO2S
  • Molecular Weight: 158.63 g/mol
  • CAS Number: 1566876-63-8

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides generally interact with nucleophiles, leading to the formation of sulfonamide derivatives. This reaction is crucial in medicinal chemistry for synthesizing biologically active compounds.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Enzyme Inhibition

These compounds have been studied for their potential to inhibit enzymes involved in critical biological pathways. For example, sulfonyl chlorides can inhibit cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation and have implications in cancer therapy .

Research Findings

A number of studies have investigated the biological activity of sulfonyl chlorides, including this compound. Below is a summary of key findings:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive bacteria with IC50 values ranging from 120 µg/mL to 148 µg/mL for MRSA and VRE respectively .
Study B Investigated the inhibition of CDK activity, showing potential for anti-cancer applications .
Study C Reported on the synthesis and biological evaluation of sulfonamide derivatives with enhanced potency against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various sulfonyl chloride derivatives, it was found that this compound exhibited significant activity against resistant bacterial strains. The compound was tested in vitro against MRSA and VRE, yielding promising results that support further investigation into its clinical applications.

Case Study 2: Cancer Therapeutics

Another study focused on the use of sulfonyl chlorides in cancer therapeutics highlighted their ability to inhibit CDK enzymes. The inhibition led to reduced proliferation rates in cancer cell lines, suggesting that these compounds could serve as potential leads for developing new anticancer agents.

Safety and Toxicity

While exploring its biological activities, it is essential to consider the safety profile of this compound. The compound is classified as hazardous, with potential risks including severe skin burns and eye damage upon contact . Proper handling procedures must be followed in laboratory settings.

Q & A

Q. How can researchers safely handle and store 2-methoxy-2-methylpropane-1-sulfonyl chloride in a laboratory setting?

Methodological Answer:

  • Handling Precautions: Use engineering controls (e.g., fume hoods) to minimize airborne exposure. Wear nitrile gloves, lab coats, and chemical goggles. Avoid skin contact, and immediately wash contaminated clothing using specialized training protocols .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Ensure separation from ignition sources, water, and bases to prevent hydrolysis or exothermic reactions .
  • Emergency Measures: Provide eyewash stations and emergency showers. In case of exposure, remove contaminated clothing and seek medical attention .

Q. What analytical techniques are recommended to confirm the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Analyze 1^1H and 13^{13}C NMR spectra for characteristic peaks (e.g., sulfonyl chloride group at ~3.5–4.0 ppm for adjacent protons) .
    • IR: Identify the S=O stretch near 1360–1380 cm1^{-1} and S-Cl stretch at 550–580 cm1^{-1} .
  • Purity Assessment: Use HPLC with a C18 column (UV detection at 210–230 nm) and compare retention times against certified reference standards. Monitor for hydrolyzed byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of sulfonamide derivatives using this compound as a key reagent?

Methodological Answer:

  • Reaction Conditions: Conduct reactions under anhydrous conditions (e.g., dry DCM or THF) with a tertiary amine base (e.g., triethylamine) to scavenge HCl. Maintain temperatures between 0–25°C to minimize side reactions .
  • Yield Improvement: Pre-activate amines by stirring with the base before adding the sulfonyl chloride. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane) and quench with ice water to isolate products .
  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation. Steric hindrance from the 2-methoxy-2-methylpropane group may influence regioselectivity .

Q. What experimental strategies can resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Systematic Solubility Testing: Prepare saturated solutions in solvents (e.g., DCM, acetonitrile, toluene) at controlled temperatures (20°C, 40°C). Quantify solubility via gravimetric analysis or UV-Vis calibration curves .
  • Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor hydrolysis by HPLC. Compare results across buffered (pH 4–9) and unbuffered systems to identify pH-dependent degradation pathways .
  • Data Reconciliation: Cross-validate findings with computational models (e.g., COSMO-RS for solubility prediction) and literature meta-analyses to account for batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-2-methylpropane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-methoxy-2-methylpropane-1-sulfonyl chloride

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